6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a nitrogen-containing heterocyclic compound It features a pyridine ring fused to a pyrazine ring, with a chlorine atom attached to the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the desired pyrazinone ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrazinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved can vary depending on the specific biological target and the nature of the derivative.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazin-3-one: Lacks the chlorine atom, which can significantly alter its chemical reactivity and biological activity.
6-Bromo-3H,4H-pyrido[2,3-b]pyrazin-3-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
5H-Pyrrolo[2,3-b]pyrazine: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness: 6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is unique due to the presence of the chlorine atom, which can influence its chemical properties and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives.
Properties
CAS No. |
1350925-21-1 |
---|---|
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.